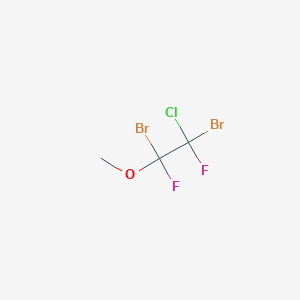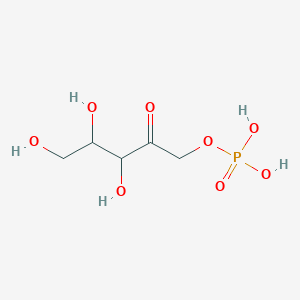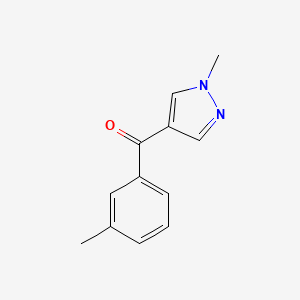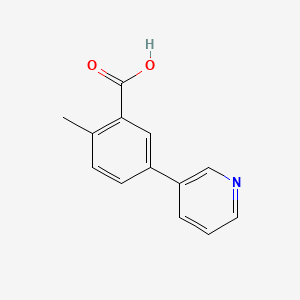
2-Methyl-5-(pyridin-3-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-(pyridin-3-yl)benzoic acid: is an organic compound that features a benzoic acid core substituted with a methyl group and a pyridinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(pyridin-3-yl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5-(pyridin-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid group.
Reduction: The pyridinyl group can be reduced to a piperidine ring.
Substitution: The hydrogen atoms on the aromatic ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Conversion of the methyl group to a carboxylic acid group results in 2-carboxy-5-(pyridin-3-yl)benzoic acid.
Reduction: Reduction of the pyridinyl group forms 2-Methyl-5-(piperidin-3-yl)benzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-Methyl-5-(pyridin-3-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Mécanisme D'action
The mechanism of action of 2-Methyl-5-(pyridin-3-yl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridinyl group can coordinate with metal ions, forming complexes that can influence various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-5-(pyridin-4-yl)benzoic acid: Similar structure but with the pyridinyl group at the 4-position.
2-Methyl-5-(pyridin-2-yl)benzoic acid: Pyridinyl group at the 2-position.
3-Methyl-5-(pyridin-3-yl)benzoic acid: Methyl group at the 3-position instead of the 2-position.
Uniqueness
2-Methyl-5-(pyridin-3-yl)benzoic acid is unique due to the specific positioning of the methyl and pyridinyl groups, which can influence its reactivity and interaction with other molecules. This unique arrangement can lead to distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C13H11NO2 |
|---|---|
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
2-methyl-5-pyridin-3-ylbenzoic acid |
InChI |
InChI=1S/C13H11NO2/c1-9-4-5-10(7-12(9)13(15)16)11-3-2-6-14-8-11/h2-8H,1H3,(H,15,16) |
Clé InChI |
SLSJBIFUSYSUBV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2=CN=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



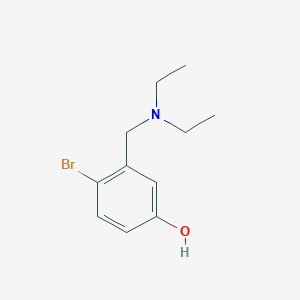
![N-[(4-Bromo-2-fluoro-phenyl)methyl]-5-fluoro-2-methoxy-benzamide](/img/structure/B15091446.png)

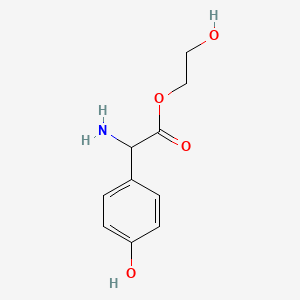
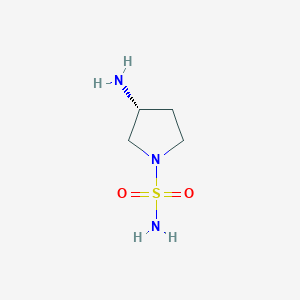
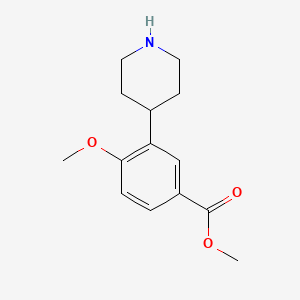
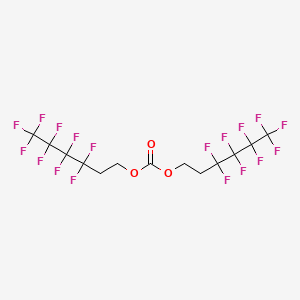
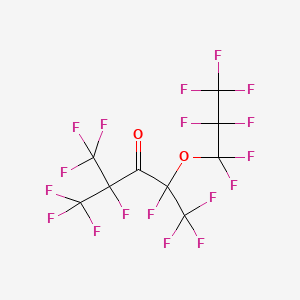

![6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B15091496.png)
